molecular formula C24H19N3O4 B11351911 N-(naphthalen-1-ylmethyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(naphthalen-1-ylmethyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11351911
M. Wt: 413.4 g/mol
InChI Key: PSNXAFKSRJITRG-UHFFFAOYSA-N
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H17N3O2. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves the reaction of naphthalene-1-methylamine with 2-(3-nitrophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of nitro or halogen groups into the aromatic rings.

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(2-Pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

Uniqueness

N-[(NAPHTHALEN-1-YL)METHYL]-2-(3-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of both naphthalene and pyridine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H19N3O4/c28-24(17-31-21-11-6-10-20(15-21)27(29)30)26(23-13-3-4-14-25-23)16-19-9-5-8-18-7-1-2-12-22(18)19/h1-15H,16-17H2

InChI Key

PSNXAFKSRJITRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)COC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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